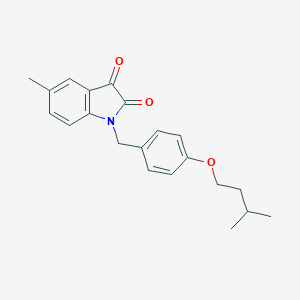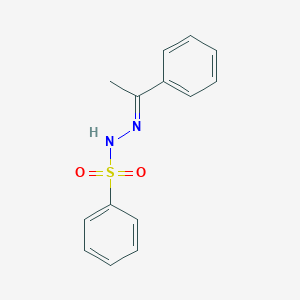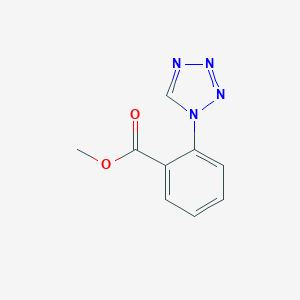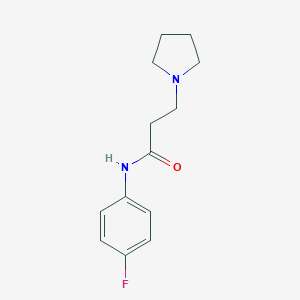
2-Pyridin-4-yl-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Pyridin-4-yl-3,1-benzoxazin-4-one” is a type of heterocyclic compound . It belongs to a significant category of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .
Synthesis Analysis
The synthesis of “this compound” derivatives can be achieved through a one-pot method . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this carbocation by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give the ring-closed dihydro product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzoxazin-4-one ring . This ring is formed from intermediate formula and cyclizing agents, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” derivatives are characterized by intramolecular cyclizations and the formation of polycyclic condensed and conjugated systems . Heating aminoamides does not lead to conversion into the expected oxazocinediones, which are the products of cyclization involving the ester and amino groups, but rather gives brightly colored benzoxazinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” derivatives are characterized by their brightly colored crystals . For example, “2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4H-3,1-benzoxazin-4-one” was obtained in 74% yield as bright-yellow crystals .Mécanisme D'action
Target of Action
The primary target of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is the serine protease . This enzyme has been linked to the pathology of a variety of inflammatory diseases, making it an attractive target for the development of anti-inflammatory compounds .
Mode of Action
The compound interacts with its target, the serine protease, by binding into the human neutrophil elastase binding site
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. In addition, this compound has been reported to exhibit synergistic effects with other anti-cancer agents, which may enhance its therapeutic efficacy. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its clinical application.
Orientations Futures
There are several future directions for research on 2-Pyridin-4-yl-3,1-benzoxazin-4-one. One area of interest is the development of more efficient synthesis methods that can yield this compound with higher purity and better yields. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its anti-cancer properties. Furthermore, future studies could explore the therapeutic potential of this compound in combination with other anti-cancer agents, as well as its efficacy in animal models and clinical trials.
Méthodes De Synthèse
2-Pyridin-4-yl-3,1-benzoxazin-4-one can be synthesized through a multi-step process that involves the reaction of 2-aminopyridine with salicylic acid, followed by cyclization and oxidation. This method has been reported to yield this compound with high purity and good yields.
Applications De Recherche Scientifique
Activité anticancéreuse
La structure de la 2-Pyridin-4-yl-3,1-benzoxazin-4-one suggère des applications potentielles dans les traitements anticancéreux. Des composés similaires ont été conçus et synthétisés pour évaluer leurs activités inhibitrices contre des lignées cellulaires cancéreuses humaines telles que le cancer du sein, la tumeur pulmonaire non à petites cellules, le cancer du côlon et le cancer du col de l'utérus .
Composés anti-inflammatoires
Des composés ayant une structure similaire ont été liés au développement de médicaments anti-inflammatoires. Ils ciblent des protéines spécifiques comme l'élastase des neutrophiles humains, qui est associée à diverses maladies inflammatoires .
Agents anti-tuberculeux
Des dérivés de pyridinylbenzoxazinones ont été explorés pour leur activité anti-tuberculeuse contre Mycobacterium tuberculosis, indiquant que la this compound pourrait également être étudiée pour de telles applications .
Méthodes de synthèse
La recherche sur des méthodes de synthèse efficaces pour les dérivés de benzoxazinone est en cours. Ces méthodes sont cruciales pour produire les composés nécessaires aux études d'application supplémentaires dans les domaines médical et industriel .
Inhibition des protéines kinases
Des composés contenant des groupes pyridinyl et aminopyrimidinyl ont été évalués pour leurs effets sur les protéines kinases, qui jouent un rôle dans les voies de signalisation au sein des cellules. Ceci suggère des applications de recherche potentielles dans la compréhension et le traitement des maladies impliquant ces voies .
Propriétés
IUPAC Name |
2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCWAWOPGTMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(hydroxymethyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B366776.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B366779.png)




methanone](/img/structure/B366826.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B366843.png)

![(2-Methoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B366892.png)

![1-[1-(Phenylsulfonyl)-4-piperidinyl]azepane](/img/structure/B366925.png)
![(2-Methoxyphenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B366926.png)
![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)